Cyclohexylmethanethiol
Overview
Description
Cyclohexylmethanethiol, also known as cyclohexanemethanethiol, is an organic compound with the molecular formula C₇H₁₄S. It is characterized by a cyclohexane ring attached to a methanethiol group. This compound is a colorless liquid with a distinct odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with potassium thioacetate in N,N-dimethylformamide (DMF) at 50°C under an inert atmosphere. The reaction yields S-cyclohexylmethyl ethanethioate, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to cyclohexylmethyl bromide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylmethyl sulfoxide and cyclohexylmethyl sulfone.
Reduction: Cyclohexylmethyl bromide.
Substitution: Various substituted cyclohexylmethyl derivatives.
Scientific Research Applications
Cyclohexylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound in studies of thiol-containing biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexylmethanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions. These properties make it a versatile compound in chemical synthesis and research .
Comparison with Similar Compounds
Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Cyclohexylmethyl bromide: Precursor in the synthesis of cyclohexylmethanethiol.
Cyclohexylmethyl sulfoxide: Oxidized form of this compound.
Uniqueness: this compound is unique due to its thiol group, which imparts distinct chemical reactivity compared to its alcohol and halide counterparts. This makes it particularly useful in reactions requiring nucleophilic thiol groups .
Properties
IUPAC Name |
cyclohexylmethanethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBXAOOHHILPSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347296 | |
Record name | Cyclohexylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-37-0 | |
Record name | Cyclohexylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohexylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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